Tris(2-(2-methoxyethoxy)ethyl)amine

Vue d'ensemble

Description

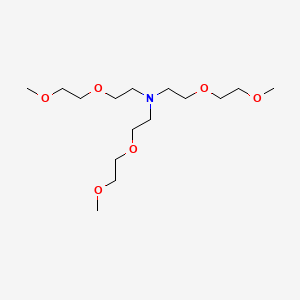

Tris(2-(2-methoxyethoxy)ethyl)amine: is a chemical compound known for its role as a complexant phase-transfer catalyst. It combines the effectiveness of cryptands and crown ethers with the open chain structure of polyethylene glycols . This compound is utilized in various chemical reactions and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(2-(2-methoxyethoxy)ethyl)amine is prepared by reacting 2-(2-methoxyethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, ensuring consistency and efficiency. The use of Raney nickel as a catalyst is crucial in this process to achieve the desired yield and purity.

Analyse Des Réactions Chimiques

Method 1: Alkylation of Triethanolamine Borate

Reagents :

- Triethanolamine borate

- 2-Chloroethyl methyl ether

- Tetrabutylammonium bromide (catalyst)

- Potassium hydroxide (base)

- Dimethyl sulfoxide (DMSO) solvent

Conditions :

- Temperature: 60–120°C

- Atmosphere: Nitrogen

- Reaction Time: 5–6 hours

Outcome :

- Yield: 86.3%

- Purity: 99.4% (via HNMR)

- Key Step: Nucleophilic substitution under phase-transfer conditions .

Method 2: Reductive Amination

Reagents :

- 2-(2-Methoxyethoxy)ethanol

- Ammonia gas

- Hydrogen gas

- Raney nickel (catalyst)

Conditions :

- High-pressure autoclave

- Catalytic hydrogenation

Outcome :

Comparison of Methods :

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Catalyst | Tetrabutylammonium bromide | Raney nickel |

| Solvent | DMSO | Not specified |

| Yield | 86.3% | Not reported |

| Scalability | Large-scale feasible | Requires autoclave |

Oxidation of Arylmethanols

Reaction :

- Substrates: Benzyl alcohol derivatives

- Oxidizing Agent: KMnO₄ or OsO₄

- Role of TDA-1: Stabilizes permanganate ions in organic solvents.

Example :

- Oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzoic acid

- Yield: >90% (GC analysis)

- Conditions: CH₂Cl₂/H₂O, room temperature .

Glycosylation Reactions

Application : Synthesis of 2′-deoxyribonucleosides

- Substrates: 2-Amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

- Role of TDA-1: Facilitates nucleophilic substitution by deprotonating glycosyl acceptors.

- Outcome: Stereoselective formation of β-anomers .

Coordination Chemistry

TDA-1 acts as a flexible ligand for f-block metals, forming stable complexes:

Lanthanide Complexes

Example : [Eu(TDA-1)(NO₃)₃]

- Structure: Encapsulated Eu³⁺ ion with nitrate counterions

- Stability: Log K = 8.2 (in methanol)

- Luminescence: Enhanced emission due to ligand-sensitized energy transfer .

Actinide Complexes

Example : [UO₂(TDA-1)₂]²⁺

- Geometry: Distorted hexagonal bipyramidal

- Applications: Uranyl ion extraction in nuclear waste treatment .

Key Coordination Features :

| Metal Ion | Coordination Number | Observed Geometry |

|---|---|---|

| Eu³⁺ | 9 | Tricapped trigonal prism |

| UO₂²⁺ | 8 | Bipyramidal |

Sulfide Oxidation

Reaction : R–S–R′ → R–SO–R′

Cyanide-Mediated Alkylation

Example : Synthesis of 3-(3,4-dichlorobenzoyl)piperidine-2,4-dione

Applications De Recherche Scientifique

Coordination Chemistry

Tris(2-(2-methoxyethoxy)ethyl)amine serves as an effective ligand for f-block metals, facilitating the formation of stable complexes. Its flexible structure allows for various binding modes, enhancing its utility in coordination chemistry.

- Metal Complex Formation : The compound has been shown to bind tightly to low-valent f-block metals such as Yb II and U III, surpassing the binding capabilities of traditional ligands like 2.2.2-cryptand. This property is crucial for isolating other low-valent metals such as Cf II and Pu III .

- Luminescence Tunability : The ligand's flexibility enables tunable luminescence properties, which are valuable for applications in light-emitting diodes and other photonic devices .

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis processes:

- Phase-Transfer Catalysis : The compound acts as a phase-transfer catalyst in the oxidation of arylmethanols and during glycosylation reactions. This application is particularly important for synthesizing complex organic molecules efficiently .

- Synthesis of Pharmaceuticals : It has been employed as an intermediate in synthesizing pharmaceutical compounds, showcasing its versatility in medicinal chemistry .

Biomedical Applications

The compound’s interactions with biological systems have prompted investigations into its potential biomedical applications:

- Enzyme Inhibition : Research indicates that this compound can inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases.

- Biodegradable Polymers : It serves as a precursor in synthesizing biodegradable polyesters, which are important for drug delivery systems and tissue engineering applications.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Coordination Chemistry Study : A study demonstrated that this ligand forms stable hexanuclear clusters with La III and Ce III, showcasing its ability to stabilize low-valent metal ions in solution and solid states .

- Pharmaceutical Synthesis : Research focusing on the synthesis of pharmaceutical intermediates highlighted the compound's role in facilitating complex reactions under mild conditions, leading to higher yields and purities compared to traditional methods .

Mécanisme D'action

Tris(2-(2-methoxyethoxy)ethyl)amine functions as a phase-transfer catalyst by facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). This enhances the reaction rate and efficiency. The compound’s open chain structure allows it to complex with metal ions and other substrates, promoting various chemical transformations .

Comparaison Avec Des Composés Similaires

- Tris(2-ethylhexyl)amine

- Tris(2-(dimethylamino)ethyl)amine

- Tris(2-phenoxyethyl)amine

Uniqueness: Tris(2-(2-methoxyethoxy)ethyl)amine stands out due to its combination of cryptand-like effectiveness and the open chain structure of polyethylene glycols . This unique structure allows it to act as a versatile phase-transfer catalyst in a wide range of chemical reactions, making it highly valuable in both research and industrial applications.

Activité Biologique

Tris(2-(2-methoxyethoxy)ethyl)amine (TDA) is a chemical compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesis, properties, and relevant case studies based on diverse sources.

- Chemical Formula : C₁₅H₃₃NO₆

- Molecular Weight : 323.43 g/mol

- Appearance : Clear pale yellow to brown liquid

- Solubility : Soluble in water, alcohol, ethers, and most organic solvents

- Boiling Point : 330 °C (760 mmHg)

- Flash Point : 162 °C

Synthesis

TDA is synthesized through the reaction of 2-(2-methoxyethoxy)ethanol with ammonia gas and hydrogen gas in the presence of Raney nickel as a catalyst. This method highlights its utility as a phase-transfer catalyst in various organic reactions, including glycosylation processes and oxidation reactions .

This compound acts primarily as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases. This property is crucial in enhancing the efficiency of chemical reactions involving biological substrates. Its ability to form stable complexes with metal ions also positions it as a potential ligand in coordination chemistry, particularly with f-block metals .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TDA, particularly its effectiveness against various bacterial strains. For instance, TDA has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assays indicate that TDA exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to disrupt cellular membranes and induce apoptosis in malignant cells. In vitro studies have demonstrated that TDA can significantly reduce cell viability in breast cancer and leukemia cell lines .

Study 1: Antimicrobial Efficacy

A study published in Inorganic Chemistry assessed the antimicrobial efficacy of TDA against resistant strains of bacteria. The results indicated that TDA inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

In a comparative study involving various cancer cell lines, TDA was tested for its cytotoxic effects. The findings revealed that TDA induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death. The study highlighted TDA's potential as an anticancer agent due to its selective cytotoxicity towards tumor cells while having minimal effects on normal cells .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLVDUUYFKXKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCN(CCOCCOC)CCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072064 | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70384-51-9 | |

| Record name | 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70384-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070384519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[2-(2-methoxyethoxy)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TDA-1 has the molecular formula C15H33NO6 and a molecular weight of 323.43 g/mol. Key spectroscopic data includes: * Boiling point: 160 °C at 0.5 mm Hg * Density: 1.011 g/cm3 * NMR, GC: Used for analysis of reagent purity.

A: TDA-1 exhibits solubility in water, alcohols, ethers, and most organic solvents.

A: TDA-1 acts as a phase-transfer catalyst in various reactions. One prominent example is its use in the synthesis of flavone glucosides by facilitating the reaction between 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose and the respective aglycones.

A: TDA-1 serves as a phase-transfer catalyst in permanganate oxidations. For example, it enables the conversion of arylmethanols to benzaldehydes with good to excellent yields using KMnO4/TDA-1 under mild conditions at room temperature.

A: TDA-1 exhibits diverse binding modes with f-block metals, leading to the formation of both molecular complexes and cage-like structures. This interaction is crucial for modulating the luminescence, electrochemical, and magnetic properties of these metals, potentially impacting applications like light-emitting diodes.

A: TDA-1 forms a variety of complexes with KHMDS, showcasing structural motifs ranging from monomers to tetranuclear dimeric arrangements depending on the solvent used. This diversity highlights the flexible coordination behavior of TDA-1.

A: TDA-1, in conjunction with sodium hydride, is used to generate ylides from cyclopropyltriphenylphosphonium salts. These ylides can then react with aldehydes, leading to the formation of alkylidenecyclopropanes in high yields.

A: TDA-1 is a key component in the solid-liquid phase-transfer glycosylation of pyrrolo[2,3-d]pyrimidines. This method, employing solid KOH and an aprotic solvent, avoids the deprotection issues encountered under liquid-liquid conditions and leads to the stereospecific formation of 2-deoxy-β-D-ribofuranosides, which are important precursors to 2′-deoxy-7-carbaguanosine.

A: While detailed toxicological investigations are lacking, it is advised to handle TDA-1 with appropriate skin and eye protection.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.